N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-tosylpiperidine-4-carboxamide
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Overview
Description
N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-tosylpiperidine-4-carboxamide is a complex organic compound with a unique structure that includes a cyclopenta[b]thiophene ring fused with a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-tosylpiperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the cyclopenta[b]thiophene ring through a cyclization reaction, followed by the introduction of the piperidine ring via a nucleophilic substitution reaction. The tosyl group is then introduced to protect the piperidine nitrogen, and the final carboxamide group is formed through an amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-tosylpiperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures, as well as the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions might yield ketones or carboxylic acids, while reduction reactions could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases that involve the molecular targets it interacts with.
Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-tosylpiperidine-4-carboxamide exerts its effects depends on its specific molecular targets and pathways. In general, the compound may interact with enzymes or receptors to modulate their activity, leading to changes in cellular processes. The exact mechanism would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-tosylpiperidine-4-carboxamide can be compared with other compounds that have similar structures or functional groups. Some similar compounds include:
- N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-chloro-2-methyl-3-pyrazolecarboxamide
- N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-succinamic acid
- N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(2-thienyl)-4-quinolinecarboxamide
These compounds share the cyclopenta[b]thiophene core but differ in their substituents, leading to variations in their chemical properties and potential applications. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities or material properties.
Properties
IUPAC Name |
N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S2/c1-13-5-7-15(8-6-13)30(27,28)24-11-9-14(10-12-24)20(26)23-21-18(19(22)25)16-3-2-4-17(16)29-21/h5-8,14H,2-4,9-12H2,1H3,(H2,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LITWGUSVEUDEPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=C(C4=C(S3)CCC4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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